molecular formula C6H4N4O3S2 B14279931 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid CAS No. 162372-73-8

2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid

Cat. No.: B14279931
CAS No.: 162372-73-8
M. Wt: 244.3 g/mol
InChI Key: GRCQJVAMWQSXNL-UHFFFAOYSA-N
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Description

2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method ensures the formation of the desired heterocyclic ring system with the incorporation of sulfur and nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted heterocycles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the heterocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

162372-73-8

Molecular Formula

C6H4N4O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-sulfanylidene-1H-pteridine-7-sulfonic acid

InChI

InChI=1S/C6H4N4O3S2/c11-15(12,13)4-2-7-3-1-8-6(14)10-5(3)9-4/h1-2H,(H,11,12,13)(H,8,9,10,14)

InChI Key

GRCQJVAMWQSXNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)C=NC(=S)N2)S(=O)(=O)O

Origin of Product

United States

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